(E)-Ethyl 3-(4-formylphenyl)acrylate

Overview

Description

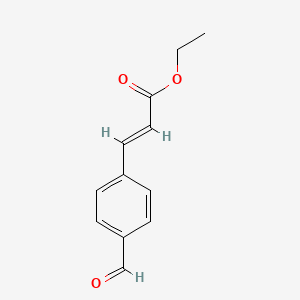

“(E)-Ethyl 3-(4-formylphenyl)acrylate” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.08 . The IUPAC name for this compound is ethyl (E)-3- (4-formylphenyl)prop-2-enoate .

Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 3-(4-formylphenyl)acrylate” consists of an ethyl ester group (ethoxy carbonyl), a phenyl ring with a formyl group (aldehyde), and a carbon-carbon double bond in the E configuration .Physical And Chemical Properties Analysis

“(E)-Ethyl 3-(4-formylphenyl)acrylate” has a density of 1.1±0.1 g/cm3 . Its boiling point is 346.6±25.0 °C at 760 mmHg . The melting point information is not available .Scientific Research Applications

1. Use in Synthesis of Kinase Inhibitors and Organic Compounds

- A novel approach utilizing (E)-Ethyl 3-(4-formylphenyl)acrylate and its analogues in the synthesis of intermediates for Aurora 2 kinase inhibitors has been developed. This method involves a one-pot, three-component Wittig–SNAr reaction, highlighting the compound's utility in creating new C(sp2)–N bonds and C(sp2)–C(sp2) double bonds in a water-based, metal-free environment, contributing significantly to the field of medicinal chemistry (Xu et al., 2015).

2. Development of Fluorescent and Anticancer Compounds

- Research on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a related compound, has led to the stereoselective synthesis of E, E / E, Z isomers. These isomers have demonstrated distinctive fluorescent properties and selective anti-cancer activity against human nasopharyngeal carcinoma, showcasing the potential of these compounds in developing advanced diagnostic and therapeutic agents (Irfan et al., 2021).

3. Supramolecular Assembly and Material Science Applications

- The isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, similar in structure to (E)-Ethyl 3-(4-formylphenyl)acrylate, have been synthesized and characterized for their potential in creating supramolecular networks. These networks are governed by hydrogen bonds and π⋯π stacking interactions, revealing possibilities in material science for stabilizing self-assembly processes and molecular conformations (Matos et al., 2016).

4. Catalysis and Polymer Science

- The compound and its related derivatives have been explored in the field of catalysis and polymer science. For example, research on palladium-catalyzed synthesis involving similar acrylates has provided insights into the production of branched, carboxylic acid-functionalized polyolefin materials, which are significant for industrial applications (Dai & Chen, 2018).

5. Synthesis of Corrosion Inhibitors

- Chalcone derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetateand related compounds, have been studied for their effects on mild steel corrosion inhibition in acidic solutions. These derivatives demonstrate high inhibition activities, adhering to the Langmuir adsorption model and acting as mixed type inhibitors. This research indicates the potential of (E)-Ethyl 3-(4-formylphenyl)acrylate analogues in developing advanced corrosion inhibitors (Lgaz et al., 2017).

6. Development of Dual pH and Temperature Responsive Polymeric Sensors

- Research involving the synthesis of monomers like 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate, which are structurally related to (E)-Ethyl 3-(4-formylphenyl)acrylate, has led to the creation of dual pH and temperature-responsive polymeric sensors. These sensors exhibit unique properties in different pH and temperature conditions, suggesting their potential applications in environmental sensing and diagnostics (Eftekhari‐Sis & Ghahramani, 2015).

7. Polymer Blending and Environmental Biodegradation

- Ethylene-butyl acrylate copolymers, which can incorporate acrylate derivatives like (E)-Ethyl 3-(4-formylphenyl)acrylate, have been blended with thermoplastic starch to create materials with potential environmental biodegradation applications. These blends have been characterized and analyzed for bacterial biodegradation, highlighting the role of such compounds in developing sustainable materials (Morro et al., 2016).

properties

IUPAC Name |

ethyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLYUOHNLZBHKB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(4-formylphenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)

![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)

![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)

![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3306449.png)